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molecular formula C15H12N6 B8686685 7-(1-benzyl-1H-1,2,3-triazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine

7-(1-benzyl-1H-1,2,3-triazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8686685
M. Wt: 276.30 g/mol
InChI Key: DAZJBYFXRQQGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865715B2

Procedure details

1.4 141 mg (1.00 mmol) of potassium carbonate are added to a solution of 152 mg (0.40 mmol) of tert-butyl 7-(1-benzyltriazol-4-yl)pyrrolo[2,3-b]-pyrazine-5-carboxylate in 2 ml of methanol, and the mixture is stirred at room temperature for 1 hour. The reaction mixture is adsorbed onto kieselguhr and chromatographed on a silica-gel column with dichloromethane/methanol/ammonia water as eluent: 7-(1-benzyl-1H-1,2,3-triazol-4-yl)-5H-pyrrolo-[2,3-b]pyrazine (“A1”) as colourless crystals;
[Compound]
Name
1.4
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 7-(1-benzyltriazol-4-yl)pyrrolo[2,3-b]-pyrazine-5-carboxylate
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([N:14]1[CH:18]=[C:17]([C:19]2[C:27]3[C:22](=[N:23][CH:24]=[CH:25][N:26]=3)[N:21](C(OC(C)(C)C)=O)[CH:20]=2)[N:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO>[CH2:7]([N:14]1[CH:18]=[C:17]([C:19]2[C:27]3[C:22](=[N:23][CH:24]=[CH:25][N:26]=3)[NH:21][CH:20]=2)[N:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
1.4
Quantity
141 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tert-butyl 7-(1-benzyltriazol-4-yl)pyrrolo[2,3-b]-pyrazine-5-carboxylate
Quantity
152 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)C1=CN(C2=NC=CN=C21)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed on a silica-gel column with dichloromethane/methanol/ammonia water as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)C1=CNC2=NC=CN=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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